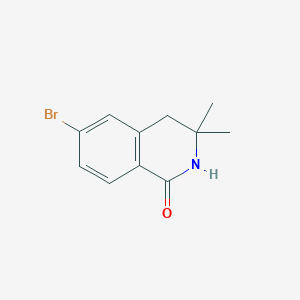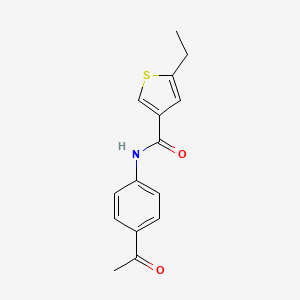![molecular formula C13H13N3O3S B2858787 1-methyl-N-[(E)-2-phenylethenyl]sulfonylpyrazole-4-carboxamide CAS No. 1198067-56-9](/img/structure/B2858787.png)
1-methyl-N-[(E)-2-phenylethenyl]sulfonylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound includes its IUPAC name, common names, and its role or use in industry or research. It may also include its classification based on its chemical structure .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its molecular formula and the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Utility An efficient strategy for synthesizing compounds related to 1-methyl-N-[(E)-2-phenylethenyl]sulfonylpyrazole-4-carboxamide involves tandem reactions of propargyl alcohol and N-sulfonylhydrazone, leading to dihydropyrazole intermediates. These reactions are foundational for preparing 3,3-diarylacrylonitrile, showcasing the compound's utility in synthetic organic chemistry (Yuanxun Zhu et al., 2011).
Biological Activities Research into the antimicrobial potential of related sulfonylpyrazole derivatives has been conducted, revealing that certain N-sulfonylpyrazole compounds exhibit notable antibacterial and antifungal activities. This underscores the potential of 1-methyl-N-[(E)-2-phenylethenyl]sulfonylpyrazole-4-carboxamide derivatives in antimicrobial applications (D. Sowmya et al., 2018).
Antiproliferative Properties A series of pyrazole-sulfonamide derivatives, including structures similar to 1-methyl-N-[(E)-2-phenylethenyl]sulfonylpyrazole-4-carboxamide, have been designed and synthesized, demonstrating in vitro antiproliferative activities against various cancer cell lines. This suggests the compound's relevance in cancer research and the development of novel anticancer agents (Samet Mert et al., 2014).
Inhibition of Carbonic Anhydrases Investigations into the inhibitory effects of pyrazole-3,4-dicarboxamide derivatives on human carbonic anhydrase isoenzymes reveal that compounds structurally related to 1-methyl-N-[(E)-2-phenylethenyl]sulfonylpyrazole-4-carboxamide can significantly inhibit these enzymes, which play crucial roles in various physiological processes. These findings open avenues for the development of therapeutic agents targeting carbonic anhydrases (Samet Mert et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-N-[(E)-2-phenylethenyl]sulfonylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-16-10-12(9-14-16)13(17)15-20(18,19)8-7-11-5-3-2-4-6-11/h2-10H,1H3,(H,15,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLDLTMYOVIROG-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-phenylethenesulfonyl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2858705.png)

![3-Amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one](/img/structure/B2858714.png)


![[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2858719.png)

![1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2858721.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B2858722.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2858724.png)
![(3-Trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-hydrazine](/img/structure/B2858725.png)

